molecular formula C23H15Cl3N2O2S B2381728 1'-[(4-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione CAS No. 338419-05-9

1'-[(4-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

Cat. No.: B2381728
CAS No.: 338419-05-9
M. Wt: 489.8
InChI Key: GASSPWUEKPDWJE-UHFFFAOYSA-N
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Description

1'-[(4-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione is a useful research compound. Its molecular formula is C23H15Cl3N2O2S and its molecular weight is 489.8. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

1'-[(4-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione and its derivatives have been evaluated for their potential anticancer activities. In one study, compounds like (5′Z)-5′-(benzylidene)-3′-(4-chlorophenyl)spiro[3H-indole-3,2′-thia-zolidine]-2,4′(1H)-dione showed notable effectiveness in cancer inhibition (Kaminskyy et al., 2011).

Antihistamine Properties

Research has indicated that certain spiro[indole-thiazinones/thiazolidinones] derivatives demonstrate potential as antihistaminic agents. These compounds have shown the ability to inhibit contractions induced by histamine, suggesting their usefulness in allergic responses (Arya et al., 2012).

Antileukemic Activity

Some spiro[indoline‐3,2′‐thiazolidine]‐2,4′‐diones, including those with chlorophenyl groups, have been synthesized and tested for antileukemic activities. A particular focus has been on compounds like 3′-(4-Chlorophenyl)-5,5′-dimethylspiro[indoline-3,2′-thiazolidine]-2,4′-dione, which showed activity in leukemia screen tests (Rajopadhye & Popp, 1987).

Antimicrobial and Antitubercular Activities

These spiro compounds have also been investigated for their antimicrobial and antitubercular properties. Studies have shown that certain derivatives are effective against a range of fungal species and Mycobacterium tuberculosis (Dandia et al., 2004).

Synthesis and Chemical Studies

The synthesis process of these compounds, particularly focusing on green and efficient methodologies, has been a significant area of research. This includes studies on one-pot, multi-component synthesis techniques, which are notable for their simplicity and high yield (Jain et al., 2013).

Properties

IUPAC Name

1'-[(4-chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl3N2O2S/c24-15-7-5-14(6-8-15)12-27-20-4-2-1-3-17(20)23(22(27)30)28(21(29)13-31-23)16-9-10-18(25)19(26)11-16/h1-11H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASSPWUEKPDWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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